

Tetrapentacontane as a Model for Polyethylene Crystallization: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Tetrapentacontane	
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Introduction

Polymer crystallization is a fundamental process that governs the mechanical, thermal, and optical properties of semicrystalline polymers like polyethylene. The transition from a disordered molten state to a highly ordered, chain-folded lamellar structure is a complex phenomenon involving intricate molecular rearrangements. Due to the high molecular weight and polydispersity of most commercial polymers, studying the underlying principles of nucleation and crystal growth can be challenging. To overcome these complexities, researchers often turn to well-defined, monodisperse model systems.

Tetrapentacontane (n-C54H110) is a long-chain linear alkane that serves as an excellent model for polyethylene.[1] Its molecular structure consists of 54 carbon atoms in a straight chain, representing a finite, uniform segment of a polyethylene chain.[1] This chemical analogy allows for the study of crystallization behaviors, such as chain folding and lamellar thickening, in a system free from the complications of molecular weight distribution. Insights gained from **tetrapentacontane** can be extrapolated to understand and control the crystallization processes in its polymeric counterpart, which is critical in materials science and for the development of polymer-based drug delivery systems where material stability and morphology are paramount.

Quantitative Data Presentation

The thermophysical properties of **tetrapentacontane** provide a baseline for crystallization studies. These values are typically determined using calorimetric methods.



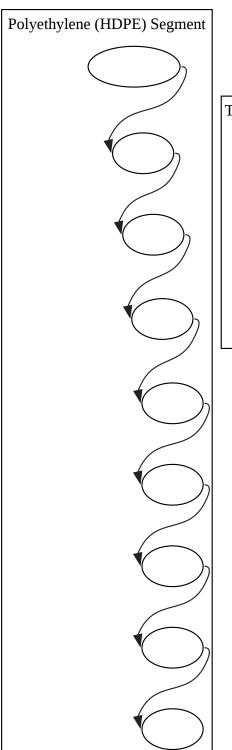
Table 1: Thermophysical Properties of **Tetrapentacontane** (C54H110)

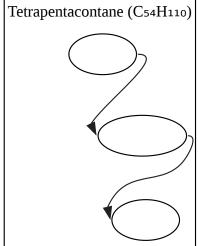
Property	Value	Units	Source(s)
Molecular Formula	C54H110	-	[2]
Molecular Weight	759.45	g/mol	[1][2]
CAS Registry Number	5856-66-6	-	[2]
Melting Point (Tfus)	368	К	[1][2]
94.85	°C	[1][2]	
Enthalpy of Fusion (ΔfusH)	177.2	kJ/mol	[1][2]

Note: The crystallization temperature (Tc) is not an intrinsic material property but is highly dependent on the cooling rate used during the experiment. Lamellar thickness is similarly dependent on the crystallization temperature.

Mandatory Visualizations





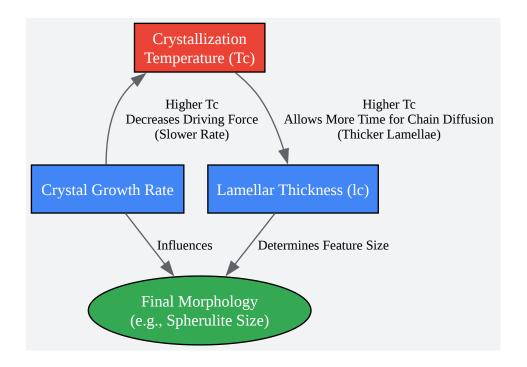


Serves as a monodisperse model for

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Caption: General experimental workflow for crystallization studies.





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Caption: Influence of crystallization temperature on crystal properties.

Experimental Protocols

Detailed methodologies are crucial for reproducible studies of crystallization kinetics and morphology. The following sections outline standard protocols for the key analytical techniques employed.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of transition temperatures and enthalpies.

- Objective: To determine the melting temperature (Tm), crystallization temperature (Tc), and the enthalpy of fusion (ΔHf). The degree of crystallinity can be estimated by comparing the measured ΔHf to that of a 100% crystalline standard.
- Methodology:
 - Sample Preparation: A small amount of tetrapentacontane (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used



as a reference.

- Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with a constant flow of inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.
- Thermal Program (Non-isothermal Crystallization):
 - An initial heating scan is performed, typically from room temperature to a temperature well above the melting point (e.g., 120°C) at a controlled rate (e.g., 10°C/min). This erases any prior thermal history.
 - The sample is held at this temperature for a few minutes (e.g., 3-5 minutes) to ensure complete melting.
 - The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below the crystallization point (e.g., 25°C). The exothermic peak observed during cooling corresponds to crystallization.
 - A second heating scan is performed at the same rate (e.g., 10°C/min) to observe the melting of the structure formed during the controlled cooling step.
- Data Analysis: The crystallization temperature (Tc) is typically taken as the peak temperature of the exothermic event during cooling. The melting temperature (Tm) is the peak temperature of the endothermic event during the second heating. The enthalpy of fusion (ΔHf) is calculated by integrating the area under the melting peak.

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique used to investigate structural features on the nanometer scale, making it ideal for determining the average repeating distance between crystalline lamellae.

- Objective: To determine the lamellar long period (L) and estimate the average crystalline lamellar thickness (Ic).
- Methodology:
 - Sample Preparation: A thin sample of tetrapentacontane (around 1 mm thick) is prepared, often by melt-pressing the material into a film and crystallizing it under



controlled thermal conditions (isothermally or by controlled cooling).

- Instrument Setup: The sample is mounted in the path of a collimated X-ray beam. A 2D detector is placed at a distance to capture the scattered X-rays at low angles (typically < 5°).
- Data Acquisition: Scattering patterns are collected for a sufficient duration to achieve good signal-to-noise ratio. A background scatter pattern (from an empty sample holder) is also collected and subtracted.
- Data Analysis:
 - The 2D scattering pattern is radially integrated to produce a 1D profile of intensity (I) versus the scattering vector (q), where $q = (4\pi/\lambda)\sin(\theta)$, with 2 θ being the scattering angle and λ the X-ray wavelength.
 - A peak in the scattering profile indicates a regularly repeating structure. The position of this peak (q*) corresponds to the average lamellar long period (L).
 - To accurately determine q*, the intensity is often multiplied by q² (Lorentz correction), and the peak of the resulting I(q)q² vs. q plot is used.
 - The long period is calculated using Bragg's Law: $L = 2\pi/g^*$.
 - The crystalline lamellar thickness (lc) can then be estimated by multiplying the long period (L) by the volume fraction crystallinity (Φc), which can be obtained from DSC or Wide-Angle X-ray Scattering (WAXS) data: lc = L * Φc.

Atomic Force Microscopy (AFM)

AFM provides high-resolution, three-dimensional topographical images of a sample's surface, enabling the direct visualization of crystalline structures like individual lamellae and larger spherulitic aggregates.

- Objective: To directly observe the morphology of **tetrapentacontane** crystals at the nanoscale.
- Methodology:



- Sample Preparation: A very thin film of tetrapentacontane is prepared on a flat substrate (e.g., silicon wafer, mica). This can be done by dissolving the alkane in a suitable solvent, drop-casting a dilute solution onto the substrate, and allowing the solvent to evaporate.
 Alternatively, a small amount can be melted directly on the substrate and crystallized insitu.
- Instrument Setup: The sample is mounted on the AFM stage. A sharp tip attached to a flexible cantilever is brought into proximity with the surface.
- Imaging: Tapping Mode (or Intermittent Contact Mode) is most commonly used for polymer and organic materials to minimize sample damage. In this mode, the cantilever is oscillated at its resonant frequency, and the tip lightly "taps" the surface. Feedback loops maintain a constant oscillation amplitude or phase, and changes in the cantilever's motion are used to construct the topographical image.
- In-situ Crystallization: For dynamic studies, the sample can be mounted on a temperaturecontrolled stage. The material can be melted and then cooled to a specific crystallization temperature while the same area is repeatedly scanned. This allows for real-time visualization of nucleation and crystal growth.

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References

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